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molecular formula C21H21N3O2 B1461729 6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide

6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide

Cat. No. B1461729
M. Wt: 347.4 g/mol
InChI Key: FCDWJNPFPYAKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381719B2

Procedure details

Add 6-chloronicotinamide (7.03 g, 44.90 mmol) to a stirred solution of 4-(2-benzylamino-ethyl)-phenol (10.10 g, 44.43 mmol), potassium carbonate (15.35 g, 111.1 mmol), dimethylacetamide (138 mL), and isooctane (16 mL). Using a Dean-Stark trap, heat the reaction to reflux under nitrogen for 6 h. Cool the reaction mixtures to room temperature, filter off the solids, and concentrate most of the solvent off on a rotary evaporator. Take the residue up in ethyl acetate (200 mL) and add 1N hydrochloric acid (200 mL). Stir for 15 minutes and filter off the precipitate washing with ethyl acetate. Dissolve the solid in 400 mL of boiling 1:1 methanol/water. To this solution add 5N sodium hydroxide (35 mL) and allow the solution to cool to room temperature. Filter and wash with water to yield 19.74 g (83%) of 6-[4-(2-benzylamino-ethyl)-phenoxy]-nicotinamide: mass spectrum (ion spray): m/z=348.1 (M+1); 1H NMR (CDCl3): 8.58 (d, 1H), 8.15 (dd, 1H), 7.34-7.24 (m, 7H), 7.06 (d, 2H), 6.93 (d, 1H), 6.08 (br s, 2H), 3.82 (s, 2H), 2.92 (t, 2H), 2.84 (t, 2H), 1.33 (br s, 1H).
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
15.35 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=1.[CH2:11]([NH:18][CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([OH:27])=[CH:23][CH:22]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].CC(N(C)C)=O>C(CC(C)(C)C)(C)C>[CH2:11]([NH:18][CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][C:2]2[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=2)=[CH:23][CH:22]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.03 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)N)C=C1
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCC1=CC=C(C=C1)O
Name
Quantity
15.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
138 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(C)CC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction
CUSTOM
Type
CUSTOM
Details
mixtures to room temperature
FILTRATION
Type
FILTRATION
Details
filter off the solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrate most of the solvent off on a rotary evaporator
ADDITION
Type
ADDITION
Details
add 1N hydrochloric acid (200 mL)
FILTRATION
Type
FILTRATION
Details
filter off the precipitate
WASH
Type
WASH
Details
washing with ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the solid in 400 mL
ADDITION
Type
ADDITION
Details
To this solution add 5N sodium hydroxide (35 mL)
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash with water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCC1=CC=C(OC2=NC=C(C(=O)N)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.74 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 127.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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